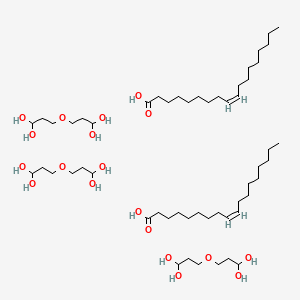

3-(3,3-dihydroxypropoxy)propane-1,1-diol;(Z)-octadec-9-enoic acid

Beschreibung

3-(3,3-Dihydroxypropoxy)propan-1,1-diol; (Z)-Octadec-9-ensäure ist eine komplexe organische Verbindung mit bedeutenden Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige molekulare Struktur aus, die sowohl Hydroxyl- als auch Carboxyl-Funktionsgruppen umfasst, wodurch sie vielseitig in chemischen Reaktionen und Anwendungen einsetzbar ist.

Eigenschaften

CAS-Nummer |

86088-80-4 |

|---|---|

Molekularformel |

C54H110O19 |

Molekulargewicht |

1063.4 g/mol |

IUPAC-Name |

3-(3,3-dihydroxypropoxy)propane-1,1-diol;(Z)-octadec-9-enoic acid |

InChI |

InChI=1S/2C18H34O2.3C6H14O5/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*7-5(8)1-3-11-4-2-6(9)10/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);3*5-10H,1-4H2/b2*10-9-;;; |

InChI-Schlüssel |

JLUJARSLJNYKHR-BGSQTJHASA-N |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.C(C(O)O)COCCC(O)O.C(C(O)O)COCCC(O)O.C(C(O)O)COCCC(O)O |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.C(COCCC(O)O)C(O)O.C(COCCC(O)O)C(O)O.C(COCCC(O)O)C(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

3-(3,3-Dihydroxypropoxy)propan-1,1-diol; (Z)-Octadec-9-ensäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Carboxylgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.

Substitution: Die Hydroxylgruppen können an nucleophilen Substitutionsreaktionen teilnehmen und Ether oder Ester bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Chromtrioxid in saurem Medium.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid unter wasserfreien Bedingungen.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Pyridin.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von primären oder sekundären Alkoholen.

Substitution: Bildung von Ethern oder Estern.

Wissenschaftliche Forschungsanwendungen

3-(3,3-Dihydroxypropoxy)propan-1,1-diol; (Z)-Octadec-9-ensäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der organischen Synthese und Polymerchemie verwendet.

Biologie: Studien zu seiner potenziellen Rolle in Stoffwechselwegen und Enzym-Interaktionen.

Medizin: Untersuchungen zu seinen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antioxidativer Wirkungen.

Industrie: Einsatz bei der Herstellung von Tensiden, Schmierstoffen und Emulgatoren.

Wirkmechanismus

Der Wirkmechanismus von 3-(3,3-Dihydroxypropoxy)propan-1,1-diol; (Z)-Octadec-9-ensäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Hydroxyl- und Carboxylgruppen ermöglichen es der Verbindung, Wasserstoffbrücken und ionische Wechselwirkungen einzugehen, wodurch verschiedene biochemische Pfade beeinflusst werden. Diese Wechselwirkungen können die Enzymaktivität, die Rezeptorbindung und die Signaltransduktionsprozesse modulieren.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,3-dihydroxypropoxy)propane-1,1-diol;(Z)-octadec-9-enoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of ethers or esters.

Wissenschaftliche Forschungsanwendungen

3-(3,3-dihydroxypropoxy)propane-1,1-diol;(Z)-octadec-9-enoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.

Wirkmechanismus

The mechanism of action of 3-(3,3-dihydroxypropoxy)propane-1,1-diol;(Z)-octadec-9-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxyl groups enable the compound to form hydrogen bonds and ionic interactions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(3,3-Dihydroxypropoxy)propan-1,1-diol; Propansäure

- 3-(3,3-Dihydroxypropoxy)propan-1,1-diol; Essigsäure

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeichnet sich 3-(3,3-Dihydroxypropoxy)propan-1,1-diol; (Z)-Octadec-9-ensäure durch seine längere Kohlenstoffkette und das Vorhandensein einer Doppelbindung im Octadec-9-ensäure-Rest aus. Diese strukturelle Besonderheit verleiht einzigartige physikalisch-chemische Eigenschaften wie erhöhte Hydrophobizität und verstärkte Reaktivität in bestimmten chemischen Reaktionen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.